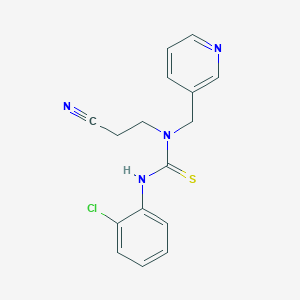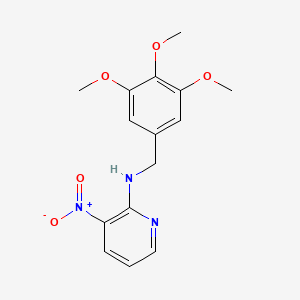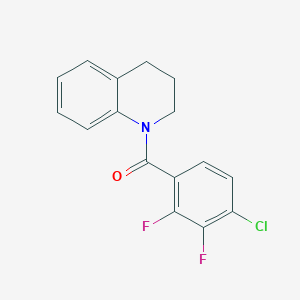
3-(2-Chlorophenyl)-1-(2-cyanoethyl)-1-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with 2-cyanoethylamine and 3-pyridylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-(2-cyanoethyl)thiourea
- N’-(2-chlorophenyl)-N-(3-pyridylmethyl)thiourea
- N’-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea
Uniqueness
N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the 2-chlorophenyl, 2-cyanoethyl, and 3-pyridylmethyl groups can influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H15ClN4S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-(2-cyanoethyl)-1-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C16H15ClN4S/c17-14-6-1-2-7-15(14)20-16(22)21(10-4-8-18)12-13-5-3-9-19-11-13/h1-3,5-7,9,11H,4,10,12H2,(H,20,22) |
InChI Key |
OTDDGCGPHPGYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N(CCC#N)CC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-carbamoylpiperidin-1-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15004334.png)

![3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B15004347.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15004353.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B15004354.png)
![methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate](/img/structure/B15004364.png)
![5-(2-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15004376.png)
![1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine](/img/structure/B15004383.png)
![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15004389.png)

![4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B15004395.png)
![2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B15004402.png)
![8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15004423.png)
![1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine](/img/structure/B15004429.png)
